REACTION_CXSMILES
|
[ClH:1].[N:2]1([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][C:9]=2[S:17]([OH:20])(=[O:19])=[O:18])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1>C(O)C>[ClH:1].[N:2]1([C:8]2[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH3:16])=[CH:10][C:9]=2[S:17]([OH:20])(=[O:18])=[O:19])[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-(1-piperazinyl)-5-n-propylbenzenesulfonic acid
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1(CCNCC1)C1=C(C=C(C=C1)CCC)S(=O)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
CUSTOM
|
Details
|
condensed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
precipitated crystals
|
Type
|
WASH
|
Details
|
were washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1(CCNCC1)C1=C(C=C(C=C1)CCC)S(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 51.46 g | |
YIELD: PERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |